

Spectroscopic Analysis of 4-Guanidinobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *4-Guanidinobenzoic acid*

Cat. No.: B092259

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a molecule of significant interest in medicinal chemistry and drug development, primarily recognized for its role as a serine protease inhibitor. Its structural features, combining a benzoic acid moiety with a guanidinium group, allow it to interact with the active sites of various enzymes, making it a valuable scaffold for the design of therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic properties of **4-Guanidinobenzoic acid**, offering a foundational understanding for its identification, characterization, and application in research and development.

Physicochemical Properties

4-Guanidinobenzoic acid hydrochloride typically presents as a white to off-white solid. Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_8H_9N_3O_2\cdot HCl$	[1]
Molecular Weight	215.64 g/mol	[1]
Melting Point	285 °C (decomposes)	[1]
CAS Number	42823-46-1	[1]

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for **4-Guanidinobenzoic acid**, providing a comprehensive fingerprint for its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra of **4-Guanidinobenzoic acid** provide distinct signals corresponding to the aromatic and guanidinium moieties. While specific peak assignments and coupling constants can vary slightly depending on the solvent and experimental conditions, typical chemical shift ranges are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0 - 8.0	Multiplet	4H	Aromatic Protons (C ₆ H ₄)
~7.2 - 7.8	Broad Singlet	4H	Guanidinium Protons (-C(NH ₂) ₂ ⁺)
~12.0 - 13.0	Broad Singlet	1H	Carboxylic Acid Proton (-COOH)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~115 - 135	Aromatic Carbons (C ₆ H ₄)
~155 - 160	Guanidinium Carbon (-C(NH ₂) ₂ ⁺)
~165 - 170	Carboxylic Acid Carbon (-COOH)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Guanidinobenzoic acid** is characterized by absorptions corresponding to the carboxylic acid, guanidinium, and aromatic groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H stretching (guanidinium group)
3300 - 2500	Strong, Broad	O-H stretching (carboxylic acid, hydrogen-bonded)
~1700	Strong	C=O stretching (carboxylic acid)
~1650	Strong	C=N stretching (guanidinium group)
~1600, ~1480	Medium	C=C stretching (aromatic ring)
~1300	Medium	C-N stretching
~1250	Medium	C-O stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **4-Guanidinobenzoic acid** (as the free base), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (179.18 g/mol). The fragmentation pattern can provide further structural information.

m/z	Proposed Fragment
179	$[\text{C}_8\text{H}_9\text{N}_3\text{O}_2]^+$ (Molecular Ion)
162	$[\text{M} - \text{NH}_3]^+$
134	$[\text{M} - \text{HN}=\text{C}(\text{NH}_2)]^+$
121	$[\text{M} - \text{COOH} - \text{NH}_2]^+$
105	$[\text{C}_6\text{H}_5\text{CO}]^+$
77	$[\text{C}_6\text{H}_5]^+$

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **4-Guanidinobenzoic acid** exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and pH.

λ_{max} (nm)	Solvent
~250 - 280	Methanol or Water

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-Guanidinobenzoic acid**. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Guanidinobenzoic acid** hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
- Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-Guanidinobenzoic acid** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **4-Guanidinobenzoic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument Setup:
 - Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
 - Calibrate the mass analyzer using a known standard.
 - Set the mass range to be scanned.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum.
 - For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-Guanidinobenzoic acid** in a suitable solvent (e.g., methanol or water).
 - Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

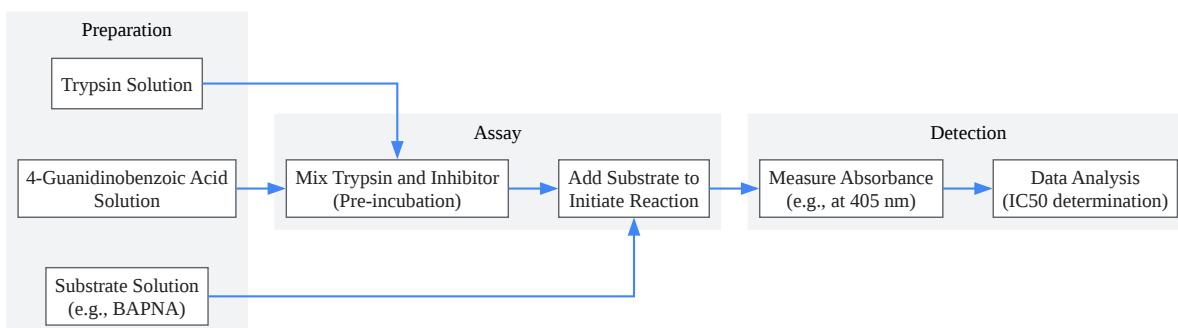
- Fill a cuvette with the blank solvent and use it to zero the instrument.
- Data Acquisition:
 - Rinse the cuvette with the sample solution and then fill it.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Biological Context and Signaling Pathways

4-Guanidinobenzoic acid is a known inhibitor of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. Its guanidinium group mimics the side chain of arginine, a common substrate for these enzymes, allowing it to bind to the S1 specificity pocket of the active site.

A key target of **4-Guanidinobenzoic acid** and its derivatives is trypsin, a digestive enzyme. By inhibiting trypsin, these compounds can interfere with protein digestion. This mechanism is being explored for the treatment of conditions like pancreatitis.

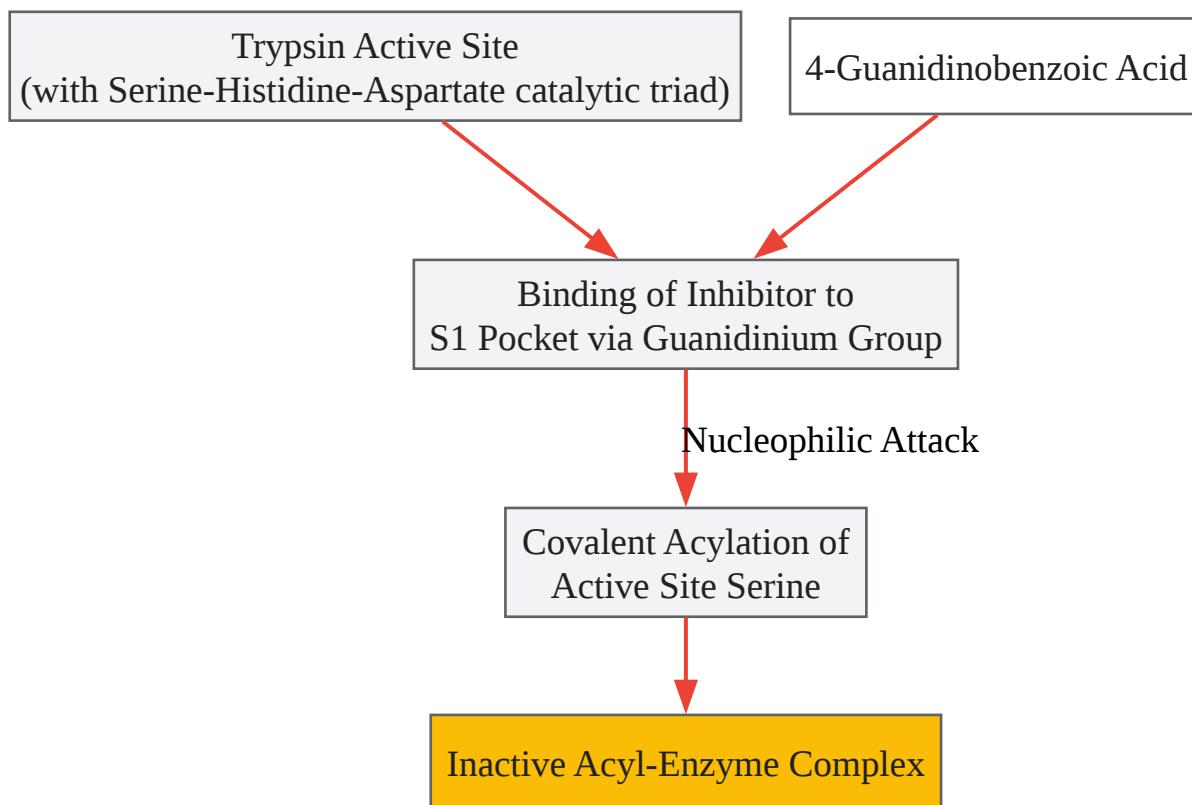
The following diagram illustrates the general workflow for a trypsin inhibition assay.



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Workflow for a Trypsin Inhibition Assay.

The following diagram illustrates the simplified mechanism of trypsin inhibition by **4-Guanidinobenzoic acid**.



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Mechanism of Trypsin Inhibition.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the characterization of **4-Guanidinobenzoic acid**. A thorough understanding of its spectral properties is essential for quality control, reaction monitoring, and further investigation of its biological activities. The ability to inhibit serine proteases like trypsin underscores its potential as a lead compound in the development of new therapeutic agents.

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References

- 1. 4-Guanidinobenzoic acid 99 42823-46-1 [sigmaaldrich.com]
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